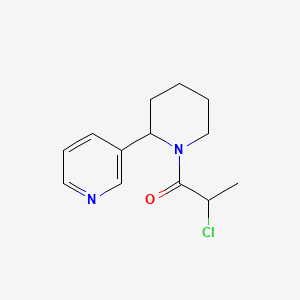

![molecular formula C10H15N3O3 B1478971 5-丙氨酰六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮 CAS No. 2097947-09-4](/img/structure/B1478971.png)

5-丙氨酰六氢-1H-吡咯并[3,4-c]吡啶-1,3(2H)-二酮

描述

The compound seems to be a derivative of the pyrrolopyridine class of compounds . Pyrrolopyridines are a class of nitrogen-containing heterocycles that are often used as building blocks in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

While the specific synthesis process for “5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized using various methods . For example, one method involves a sequential opening/closing cascade reaction .科学研究应用

光致发光材料

含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 单元的共轭聚合物表现出强烈的光致发光和良好的光化学稳定性,使其适用于电子应用。这些聚合物使用钯催化的芳基-芳基偶联反应合成,并且可以形成可溶解、可加工的薄膜,在有机电子领域具有应用 (Beyerlein 和 Tieke,2000).

有机合成

DPP 衍生物用于各种合成方法。例如,在超声波照射下稠合多环吡唑并吡啶的区域选择性合成展示了这些化合物在构建复杂分子结构方面的多功能性 (Nikpassand 等人,2010)。另一个例子是路易斯酸促进级联反应合成 1,2-二氢吡啶,突出了在生成多样化的杂环结构中的效用 (Yin 等人,2013).

光物理和电化学性质

基于 DPP 的聚合物半导体的研究揭示了它们有前景的电荷传输性能,在有机薄膜晶体管中具有应用。这些聚合物表现出高 LUMO 水平和显着的 p 型沟道电荷传输能力 (Guo 等人,2014).

作用机制

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Related compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Related compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

属性

IUPAC Name |

5-(2-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5(11)10(16)13-3-2-6-7(4-13)9(15)12-8(6)14/h5-7H,2-4,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRWVUHJRJVRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2C(C1)C(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)

![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)

![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)

![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)

![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)

![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)

![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)